molecular formula C17H16N4O3 B2695826 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097916-50-0

2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No. B2695826
CAS RN: 2097916-50-0
M. Wt: 324.34
InChI Key: NSDQUQQPKMWXPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions and oxidation processes. For instance, the synthesis of 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid involves condensation with thioamide in the presence of a condensing agent such as EDC or DCC to form the corresponding thioamide derivative. This is followed by a reaction with formaldehyde in the presence of a base such as NaOH or KOH to form the corresponding thiazolidine intermediate. The thiazolidine intermediate is then oxidized with an oxidizing agent such as NaIO4 or KMnO4 to form the target compound.


Molecular Structure Analysis

The molecular structure of MOQ is characterized by the presence of a 1,2-oxazole ring, a pyrrolidine ring, and a quinoxaline moiety. The 1,2-oxazole ring is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The pyrrolidine ring is a five-membered ring containing one nitrogen atom . The quinoxaline moiety is a bicyclic compound containing two nitrogen atoms.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

The development of novel methods for the diversification and functionalization of heterocyclic compounds such as quinoxalines highlights significant research interest due to their importance in pharmaceutical research and organic synthesis. Techniques for the selective halogenation of C1–H bonds in pyrrolo[1,2-a]quinoxalines have been explored to allow for the introduction of various functional groups, showcasing the adaptability of these compounds in synthesis (Le et al., 2021). Furthermore, the synthesis of innovative heterocyclic systems, including [1,4]-quinoxaline derivatives, demonstrates the potential for creating skeletally diverse compounds with medicinal interest (Lee et al., 2015).

Catalysis and Ligand Development

Research into the synthesis and application of oxazoline ligands for homogeneous catalysis has yielded insights into their electronic and sterical properties, as well as their potential in C-H activation and hydrogenation processes. This area of study opens up possibilities for the design of more efficient catalysts in organic synthesis, highlighting the versatility of quinoxaline derivatives in catalytic applications (Wiebalck, 2015).

Anticancer Drug Development

Quinoline and its derivatives, including quinoxalines, have been identified as promising scaffolds in cancer drug discovery. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives with potent anticancer activity. The exploration of quinoline-based compounds in inhibiting various biological targets such as tyrosine kinases, proteasomes, and DNA repair mechanisms underlines the significance of these heterocycles in the development of novel anticancer agents (Solomon & Lee, 2011).

properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-13(8-19-24-11)17(22)21-7-6-12(10-21)23-16-9-18-14-4-2-3-5-15(14)20-16/h2-5,8-9,12H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQUQQPKMWXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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